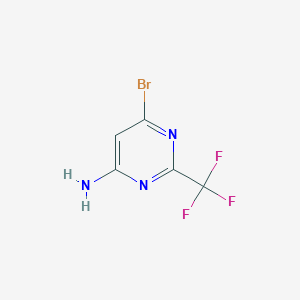

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGDYALJMNYCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction and Functionalization

A common starting point is the synthesis or use of a substituted pyrimidine scaffold, which can be prepared via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or nitriles. The trifluoromethyl group is often introduced either by using trifluoromethyl-substituted precursors or by direct trifluoromethylation methods.

Introduction of the Trifluoromethyl Group

Trifluoromethylation can be achieved by:

- Using trifluoromethyl-substituted building blocks in the initial pyrimidine synthesis.

- Employing N-trifluoromethylation strategies on amines or pyrimidine intermediates using reagents such as carbon disulfide and silver fluoride (AgF), which facilitate desulfurative fluorination to install the N-CF3 group efficiently under mild conditions.

Selective Bromination at the 6-Position

Bromination is a critical step to introduce the bromine atom selectively at the 6-position of the pyrimidine ring. The bromination conditions are optimized to avoid over-bromination or substitution at undesired positions. Key features include:

- Use of liquid bromine or bromine sources in the presence of bases such as potassium carbonate.

- Solvents such as dichloromethane combined with 2-butanol to enhance purity and yield.

- Temperature control, typically at 0–5°C, to maintain selectivity and minimize side reactions.

This method has been shown to improve the yield and purity of brominated pyrimidine derivatives significantly.

Amination at the 4-Position

The amino group at the 4-position can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo substituent) on the pyrimidine ring with ammonia or amine sources such as ammonium salts or anhydrous ammonia. This step is usually performed under controlled conditions to ensure high conversion and purity.

Alternative Synthetic Routes

Some synthetic methods involve multi-step sequences including:

- Gewald reaction for constructing related heterocyclic systems.

- Aromatic ring bromination followed by condensation and cyclization steps.

- Dimroth rearrangement to achieve the desired substitution pattern on the pyrimidine ring.

These methods, while more complex, offer access to structurally related compounds with potential for further derivatization.

Comparative Data on Bromination Conditions

| Parameter | Condition A | Condition B | Notes |

|---|---|---|---|

| Brominating agent | Liquid bromine | N-bromosuccinimide (NBS) | Liquid bromine preferred for purity |

| Base | Potassium carbonate | Organic bases (e.g., triethylamine) | Inorganic base preferred for selectivity |

| Solvent | Dichloromethane + 2-butanol | Chloroform or ketone solvents | Mixed solvents improve impurity removal |

| Temperature | 0–5°C | Room temperature | Low temperature improves selectivity |

| Yield (%) | ~80–90% | ~70–80% | Optimized conditions yield higher purity |

| Purity (%) | >98% | 90–95% | Use of 2-butanol enhances purity |

Table 1: Comparison of bromination conditions for 6-bromo substitution on pyrimidine derivatives

Research Findings and Notes

- The presence of the trifluoromethyl group enhances the lipophilicity and potentially the biological activity of the compound, making the trifluoromethylation step crucial.

- Bromination under controlled conditions (low temperature, choice of base and solvent) is essential to achieve high purity and yield, as impurities such as chloro-substituted byproducts can be minimized to below 0.05%.

- N-trifluoromethylation using carbon disulfide and silver fluoride represents an innovative and cost-effective approach for introducing trifluoromethyl groups on amines, which could be adapted for pyrimidine derivatives.

- Multi-step synthetic routes involving Gewald reaction and Dimroth rearrangement provide alternative access to brominated pyrimidine derivatives but may require more complex purification.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions:

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrimidine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Modified pyrimidine derivatives with altered oxidation states.

Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research indicates that derivatives of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine exhibit promising antifungal properties. For instance, compounds containing this structure have shown higher antifungal activity against Phomopsis sp. compared to traditional antifungal agents like Pyrimethanil, achieving an inhibition rate of 100%. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of these compounds.

Pharmacological Properties

Pyrimidine derivatives, including this compound, are known for their diverse pharmacological activities. These include:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential in the treatment of viral infections.

- Anticancer : Some studies suggest efficacy in inhibiting cancer cell proliferation.

Agrochemical Applications

This compound serves as a crucial structural motif in the development of new agrochemicals. More than 20 new agrochemical products have been developed using this compound, which have received ISO common names. This highlights its importance in enhancing crop protection and agricultural productivity.

Chemical Synthesis

The compound is utilized as a building block in organic synthesis due to its reactivity. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it suitable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance are employed to evaluate binding affinities to enzymes or receptors. These interactions are essential for elucidating the mechanisms of action of this compound and its derivatives.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine | Bromine at position 5 | Different position affects reactivity |

| 2-(Trifluoromethyl)pyrimidin-4-amine | No bromine substitution | Lacks halogen; different biological profile |

| 4-Amino-2-(trifluoromethyl)pyrimidine | Amino group at position 4 | Alters hydrogen bonding capabilities |

These comparisons illustrate how variations in halogen positioning and functional groups influence chemical behavior and biological activities, highlighting the distinct pharmacological profiles that can arise from slight structural changes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: It affects various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine with structurally analogous pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- The -CF₃ group in This compound enhances metabolic stability compared to -CH₃ or -Cl analogs .

- Bromine at position 6 increases molecular weight and polarizability, influencing binding affinity in enzyme inhibition .

Reactivity :

- Chlorine substituents (e.g., in 6-Bromo-2-chloropyrimidin-4-amine ) facilitate nucleophilic aromatic substitution, whereas -CF₃ groups are less reactive but improve pharmacokinetics .

- Hydrogen-bonding patterns in 5-Bromo-2-chloropyrimidin-4-amine (N–H···N interactions) differ due to positional isomerism .

Applications: this compound is pivotal in designing targeted therapies (e.g., GLUT1 inhibitors) . 4-Amino-6-bromo-2-methylpyrimidine finds utility in agrochemicals, highlighting the trade-off between reactivity and stability .

Biological Activity

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, characterized by the presence of a bromine atom and a trifluoromethyl group, suggests significant interactions with biological targets, making it a compound of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.00 g/mol. The compound features a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 6-position with a bromine atom. This specific arrangement contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antifungal agent, indicating its utility in treating fungal infections.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms need further exploration.

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug development for diseases like cancer and inflammation .

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various biomolecules such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins, facilitating its biological effects.

Case Studies and Research Findings

- Antifungal Activity : A study highlighted the antifungal properties of pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition against several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

- Anticancer Activity : In vitro studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. Further research is needed to establish specific pathways and molecular targets involved in this activity .

- Enzyme Inhibition : Research into related compounds has shown that modifications in the pyrimidine structure can lead to enhanced inhibition of key enzymes involved in inflammatory responses. This suggests that this compound may also play a role in modulating such pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Potential | Enzyme inhibition and receptor interaction |

| 5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amine | Moderate | Yes | Similar enzymatic pathways |

| 5-Fluoro-2-(trifluoromethyl)pyrimidin-4-amine | Yes | Yes | Enhanced binding due to fluorine substituents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogen exchange using bromine sources (e.g., NaBr or HBr) under reflux conditions (80–120°C) in polar aprotic solvents (e.g., DMF or acetonitrile) is common. Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients improves yield (up to 83% reported in similar pyrimidine syntheses) . Catalyst selection (e.g., Pd for cross-coupling) and stoichiometric control of trifluoromethyl precursors are critical to minimize side products.

Q. How can spectroscopic techniques (NMR, FTIR) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine and trifluoromethyl groups induce distinct deshielding effects. For instance, the pyrimidine C4 amine proton appears as a singlet near δ 6.5–7.0 ppm, while CF₃ groups show characteristic ¹⁹F coupling in ¹H NMR.

- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm substituents. NH₂ asymmetric/symmetric stretches (3300–3500 cm⁻¹) validate the amine group .

- Purity assessment requires integration of NMR signals and comparison with HPLC retention times.

Advanced Research Questions

Q. What crystallographic methods are effective in determining the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a diffractometer (e.g., Oxford Diffraction Xcalibur) is ideal. Refinement with SHELXL resolves atomic positions, while SHELXPRO handles hydrogen bonding and π-π stacking analysis. For example, trifluoromethyl groups may exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) modeling. Dihedral angles between pyrimidine and substituent rings (e.g., 5–80°) reveal conformational flexibility . Hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) and π-π interactions (centroid distances ~3.5 Å) stabilize the lattice .

Q. How do bromo and trifluoromethyl substituents influence the electronic properties and reactivity of the pyrimidine core in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ group deactivates the pyrimidine ring, directing electrophilic substitution to the C5 position. Bromine at C6 enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Reactivity Screening : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution. Experimental validation via Hammett σ constants shows CF₃ (σₚ ≈ 0.54) and Br (σₚ ≈ 0.26) synergistically lower electron density, favoring nucleophilic attack at C4 .

Q. What computational approaches are recommended to model the electronic structure and predict the reactivity of this compound?

- Methodological Answer :

- DFT/Molecular Dynamics : Optimize geometry at the B3LYP/def2-TZVP level to map frontier orbitals (HOMO-LUMO gaps ~4–5 eV). Solvent effects (e.g., DMSO) are modeled via PCM.

- Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to target enzymes (e.g., kinases) by simulating interactions with the CF₃/Br groups .

Q. How can researchers resolve discrepancies in crystallographic data when the trifluoromethyl group exhibits disorder?

- Methodological Answer :

- Multi-Component Refinement : Assign partial occupancy (e.g., 0.85:0.15) to disordered F atoms using SHELXL. Restraints on bond lengths/angles (e.g., C–F = 1.32–1.34 Å) improve model accuracy.

- Twinned Data Handling : For severe disorder, twin refinement (via TWIN/BASF commands) accounts for overlapping reflections. R-factors (R1 < 0.05) and residual density maps (<0.5 eÅ⁻³) validate corrections .

Q. What strategies are effective in designing biological activity assays for this compound derivatives targeting enzyme inhibition?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values. Derivatives with methylthio or benzimidazole substituents (e.g., from position C2/C4) show enhanced binding to ATP pockets.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 μM concentrations. Structure-activity relationship (SAR) analysis correlates CF₃/Br positions with apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.